molecular formula C25H26ClN5O3 B2616255 3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide CAS No. 1251579-38-0

3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide

货号: B2616255
CAS 编号: 1251579-38-0
分子量: 479.97
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chlorophenyl group, and a cyclohexylpropanamide moiety

作用机制

准备方法

The synthesis of 3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide involves several steps. One common synthetic route starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by reaction with 2-aminoacetonitrile hydrochloride to form 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile. This intermediate is then heated under reflux in ethanol to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.

化学反应分析

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

科学研究应用

Anticancer Activity

Research indicates that compounds with a similar structural framework exhibit potent inhibitory effects on various cancer cell lines. The quinazoline derivatives are known to target specific kinases involved in cell proliferation and survival pathways. For instance, studies have shown that triazoloquinazoline derivatives can inhibit Polo-like kinase 1 (Plk1), a key regulator in mitosis that is often overexpressed in tumors .

Anticonvulsant Properties

The anticonvulsant potential of related triazoloquinazoline compounds has been documented. These compounds have demonstrated efficacy in reducing seizure activity in preclinical models. The mechanism is believed to involve modulation of neurotransmitter systems or direct action on ion channels .

Antimicrobial Activity

Emerging studies suggest that the compound may possess antimicrobial properties. Triazole derivatives are well-known for their antifungal activity, and there is growing interest in their antibacterial applications as well. The structural characteristics of this compound could potentially enhance its effectiveness against resistant strains of bacteria .

Synthesis and Derivative Exploration

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. For example, the introduction of the cyclohexyl group can be achieved through amide coupling reactions under specific conditions to ensure high selectivity and efficiency .

Case Study 1: Inhibition of Plk1

A study published in Nature Communications highlighted the synthesis of triazoloquinazolines as Plk1 inhibitors. It reported that modifications at the N-cyclohexyl position significantly enhanced the selectivity and potency against cancer cell lines compared to unmodified counterparts .

Case Study 2: Anticonvulsant Screening

In another study focusing on anticonvulsant activity, a series of triazoloquinazoline derivatives were evaluated for their efficacy using the maximal electroshock seizure model in rodents. The results indicated that certain substitutions led to a marked increase in protective effects against seizures .

相似化合物的比较

Similar compounds include other triazoloquinazoline derivatives, such as:

生物活性

The compound 3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide is a member of the triazoloquinazoline family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A triazoloquinazoline core
  • A chlorophenyl group
  • A cyclohexylpropanamide moiety

This unique combination of functional groups may contribute to its biological properties.

Synthesis

The synthesis of this compound involves multiple steps starting from the diazotization of 4-chloroaniline. The process typically includes:

  • Diazotization of 4-chloroaniline using sodium nitrite.
  • Reaction with 2-aminoacetonitrile hydrochloride.
  • Heating the intermediate in ethanol to yield the final product .

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor properties. For instance:

  • A study conducted by the National Cancer Institute tested various derivatives against 60 cancer cell lines (including leukemia and breast cancer). The results highlighted promising antineoplastic activity among these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of these compounds. Key findings include:

  • The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity against certain cancer cell lines.
  • Modifications in the cyclohexyl group can influence the compound's binding affinity to target proteins .

Case Studies

Several studies have explored similar compounds with notable results:

  • Triazoloquinazoline Derivatives : A series of derivatives were synthesized and tested for their anticancer activity against various cell lines. Results showed that modifications in side chains significantly affected their potency .
  • In Vitro Studies : Compounds were evaluated using assays like sulforhodamine B to assess their cytotoxicity. Many derivatives exhibited IC50 values in the low micromolar range against aggressive cancer types .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Cell LinesIC50 (µM)Reference
Compound AAntitumorMDA-MB-468 (Breast Cancer)6.2
Compound BAntitumorHCT-116 (Colon Cancer)27.3
Compound CAntitumorVarious Cancer Lines<10

属性

IUPAC Name

3-[2-[(4-chlorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c26-18-12-10-17(11-13-18)16-30-25(34)31-21-9-5-4-8-20(21)23(33)29(24(31)28-30)15-14-22(32)27-19-6-2-1-3-7-19/h4-5,8-13,19H,1-3,6-7,14-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONAQKNCGCUCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。